molecular formula C10H15BrN2O2 B13539661 tert-Butyl 2-(3-bromo-5-methyl-1H-pyrazol-1-yl)acetate CAS No. 2870702-62-6

tert-Butyl 2-(3-bromo-5-methyl-1H-pyrazol-1-yl)acetate

Cat. No.: B13539661
CAS No.: 2870702-62-6
M. Wt: 275.14 g/mol
InChI Key: USZNXKKDGWWOHL-UHFFFAOYSA-N
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Description

tert-Butyl 2-(3-bromo-5-methyl-1H-pyrazol-1-yl)acetate is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound features a tert-butyl ester group, a bromo substituent, and a methyl group on the pyrazole ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(3-bromo-5-methyl-1H-pyrazol-1-yl)acetate typically involves the reaction of tert-butyl bromoacetate with 3-bromo-5-methyl-1H-pyrazole. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the pyrazole nitrogen attacks the carbon atom of the bromoacetate, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as distillation or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(3-bromo-5-methyl-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromo substituent can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group on the pyrazole ring can be oxidized to form a carboxylic acid or other oxidized derivatives.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of azides, thiols, or ethers.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or aldehydes.

Scientific Research Applications

tert-Butyl 2-(3-bromo-5-methyl-1H-pyrazol-1-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the development of bioactive compounds.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(3-bromo-5-methyl-1H-pyrazol-1-yl)acetate depends on its specific application. In general, the compound can act as a nucleophile or electrophile in various chemical reactions. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing its reactivity and interaction with other molecules. The bromo substituent can undergo substitution reactions, while the ester group can be hydrolyzed or reduced, leading to different reaction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 2-(3-bromo-5-methyl-1H-pyrazol-1-yl)acetate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical reactivity and potential applications. The presence of both a bromo and a methyl group on the pyrazole ring allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

2870702-62-6

Molecular Formula

C10H15BrN2O2

Molecular Weight

275.14 g/mol

IUPAC Name

tert-butyl 2-(3-bromo-5-methylpyrazol-1-yl)acetate

InChI

InChI=1S/C10H15BrN2O2/c1-7-5-8(11)12-13(7)6-9(14)15-10(2,3)4/h5H,6H2,1-4H3

InChI Key

USZNXKKDGWWOHL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(=O)OC(C)(C)C)Br

Origin of Product

United States

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